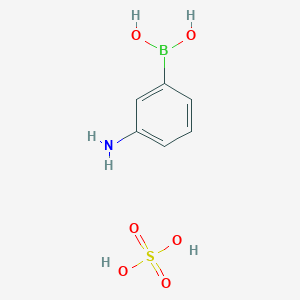

3-Aminophenylboronic Acid Hemisulfate

Vue d'ensemble

Description

3-Aminophenylboronic Acid Hemisulfate is a boronic acid derivative . It is used as an intermediate in pharmaceutical synthesis and has potential as a glucose-sensitive matrix . It is also used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .

Synthesis Analysis

3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing . It is also used in the preparation of phenylboronic acid (PBA) monolayer-modified Au electrode for the voltammetric sensing of uridine and cytidine .Molecular Structure Analysis

The molecular formula of 3-Aminophenylboronic Acid Hemisulfate is H2NC6H4B(OH)2 · 0.5H2SO4 . It has a molecular weight of 185.98 .Chemical Reactions Analysis

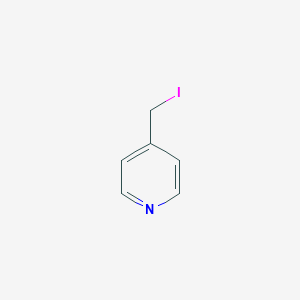

3-Aminophenylboronic Acid Hemisulfate can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . It can also be used in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis

3-Aminophenylboronic Acid Hemisulfate is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid hygroscopicity .Applications De Recherche Scientifique

Glucose Sensing

3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing . This application is particularly important in the field of diabetes management, where accurate and reliable glucose sensing is crucial.

Protein Immobilization

This compound is also used in the preparation of phenylboronic acid-salicylhydroxamic acid-derived complexing reagent for protein immobilization on chromatographic support . This application is significant in biochemistry and molecular biology, where protein immobilization techniques are used for studying protein interactions, structure, and function.

Suzuki-Miyaura Cross-Coupling

3-Aminophenylboronic Acid Hemisulfate is used as a reagent in Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds, an essential process in organic chemistry.

Preparation of Antivirulence Drugs

This compound is used in the preparation of Gram-positive antivirulence drugs . These drugs are designed to disarm pathogenic bacteria without killing them, thus reducing the selective pressure that leads to antibiotic resistance.

Synthesis of Regioisomer of Zaleplon

3-Aminophenylboronic Acid Hemisulfate is used in the synthesis of a regioisomer of Zaleplon , a sedative used for the treatment of insomnia.

Preparation of Amphiphilic Random Glycopolymer

This compound is used in the preparation of an amphiphilic random glycopolymer, which self-assembles to form nanoparticles . These nanoparticles have potential as a glucose-sensitive matrix, which could be used in drug delivery systems.

Mécanisme D'action

Target of Action

3-Aminophenylboronic Acid Hemisulfate, also known as (3-Aminophenyl)boronic acid sulfate (2:1), primarily targets diol-compounds . It has the ability to selectively bind with these compounds, which plays a crucial role in its mechanism of action .

Mode of Action

The compound interacts with its targets (diol-compounds) through a process of selective binding . This interaction results in changes at the molecular level, enabling the compound to exert its effects. For instance, it can be employed in developing sensors for detecting saccharides and glycosylated biomolecules .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminophenylboronic Acid Hemisulfate involves the sensing of saccharides and glycosylated biomolecules . The compound’s ability to bind selectively with diol-compounds allows it to influence this pathway, leading to downstream effects such as the detection of these biomolecules .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 3-Aminophenylboronic Acid Hemisulfate’s action primarily involve the detection of saccharides and glycosylated biomolecules . By binding with diol-compounds, the compound can facilitate the sensing of these biomolecules, which could have significant implications in biochemical research and medical applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminophenylboronic Acid Hemisulfate. For instance, the compound is hygroscopic , meaning it tends to absorb moisture from the environment. This could potentially affect its stability and efficacy. Therefore, it is recommended to store the compound under an inert atmosphere and at a temperature between 2-8°C to maintain its stability .

Safety and Hazards

3-Aminophenylboronic Acid Hemisulfate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

Propriétés

IUPAC Name |

(3-aminophenyl)boronic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8BNO2.H2O4S/c2*8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h2*1-4,9-10H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTAURVTSWDIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18B2N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminophenylboronic Acid Hemisulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

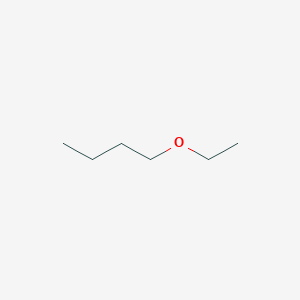

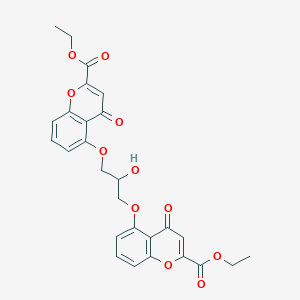

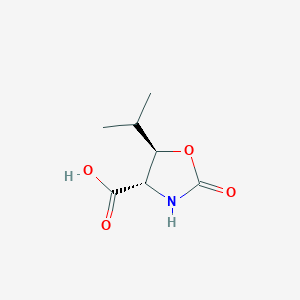

Feasible Synthetic Routes

Q & A

Q1: How does 3-Aminophenylboronic acid hemisulfate interact with graphene oxide, and what are the resulting effects?

A1: 3-Aminophenylboronic acid hemisulfate (PABA) interacts with graphene oxide (GO) through a combination of mechanisms. In the research presented [], PABA acts as a mediating agent during the chemical reduction of GO to reduced graphene oxide (RGO). This process occurs in a basic solution where PABA, a pH-responsive polymer, exhibits good solubility. The presence of PABA during the reduction prevents the irreversible aggregation of RGO, which typically occurs due to increased hydrophobicity upon deoxygenation. This suggests that PABA adsorbs onto the GO surface, likely through a combination of π-π interactions with the aromatic rings of GO and hydrogen bonding with oxygen-containing functional groups.

Q2: What makes 3-Aminophenylboronic acid hemisulfate suitable for creating pH-responsive graphene dispersions?

A2: The unique properties of 3-Aminophenylboronic acid hemisulfate (PABA) make it well-suited for creating pH-responsive graphene dispersions. As a weak polyelectrolyte, PABA's molecular conformation and, consequently, its solubility are directly influenced by pH changes []. At higher pH values, PABA exists in a more ionized state, increasing its water solubility and facilitating its interaction with graphene oxide. This interaction stabilizes the graphene dispersion. Conversely, at lower pH values, PABA becomes less ionized and less soluble in water, leading to a change in its conformation and weakening its interaction with graphene. This allows the graphene sheets to aggregate, resulting in a pH-responsive system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)